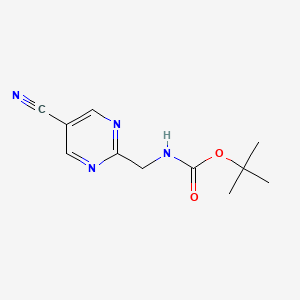![molecular formula C23H20N4OS B12571777 N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea CAS No. 325769-34-4](/img/structure/B12571777.png)
N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a thiazole ring and pyridine moiety, suggests potential biological activity and utility in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative under acidic conditions.
Attachment of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methylphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, dichloromethane, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Methylphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Methylphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]thiourea: Similar structure but with a thiourea group.
N-(2-Methylphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]carbamate: Similar structure but with a carbamate group.
Uniqueness
The uniqueness of N-(2-Methylphenyl)-N’-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
325769-34-4 |
|---|---|
Molekularformel |
C23H20N4OS |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-3-[4-(3-methylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C23H20N4OS/c1-15-6-5-8-18(14-15)20-21(17-10-12-24-13-11-17)29-23(26-20)27-22(28)25-19-9-4-3-7-16(19)2/h3-14H,1-2H3,(H2,25,26,27,28) |
InChI-Schlüssel |
VZTONMGOQFXJGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)NC3=CC=CC=C3C)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl [3-(morpholin-4-yl)propyl]carbamate](/img/structure/B12571695.png)
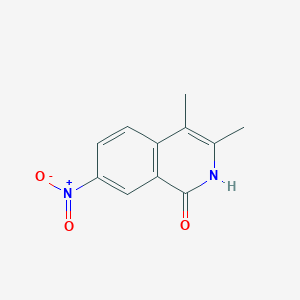
![1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-](/img/structure/B12571706.png)

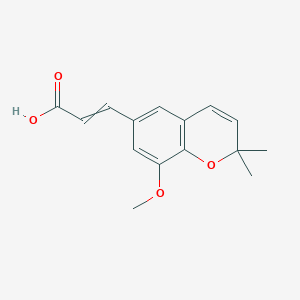
[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane](/img/structure/B12571732.png)
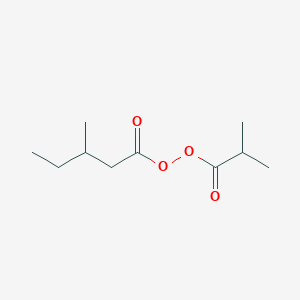
![4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid](/img/structure/B12571740.png)
![2-[2-(5-Carboxy-3-formyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12571746.png)
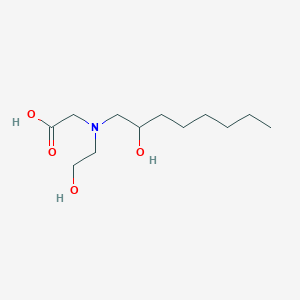
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
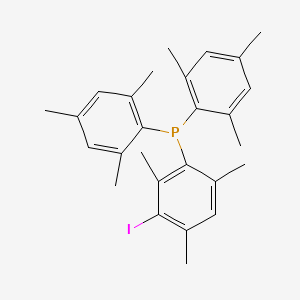
![2-{2-[2-(Ethoxycarbonyl)phenyl]ethyl}benzoic acid](/img/structure/B12571772.png)
